molecular formula C14H8BrF3N2 B12624115 2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-87-4

2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12624115
CAS No.: 944580-87-4
M. Wt: 341.13 g/mol
InChI Key: TUESEQICTOKENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a high-value chemical intermediate designed for advanced research and development, particularly in the fields of medicinal and agrochemistry. This compound features a fused imidazo[1,2-a]pyridine scaffold, which is a privileged structure in drug discovery, known for its significant biological activities, including analgesic, anticancer, antiosteoporosis, and anxiolytic effects . The integration of the 6-(trifluoromethyl) group is a critical strategic modification, as this moiety is known to profoundly enhance the physicochemical properties of lead molecules. The presence of the trifluoromethyl group can improve metabolic stability, increase lipophilicity, and elevate receptor binding affinity, making it a valuable tool in the optimization of pharmacokinetic and pharmacodynamic profiles . Simultaneously, the 3-bromophenyl substituent provides a versatile synthetic handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies. This molecular architecture, combining a biologically active core with a pharmaceutically relevant trifluoromethyl group and a synthetically accessible halogen, makes it an ideal building block for the discovery of new active ingredients. Its applications are rooted in the proven success of similar compounds; numerous marketed drugs and a significant proportion of recently launched agrochemicals contain either the imidazo[1,2-a]pyridine scaffold or the trifluoromethylpyridine (TFMP) moiety, underscoring their practical importance in developing new therapeutic and crop protection agents . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

944580-87-4

Molecular Formula

C14H8BrF3N2

Molecular Weight

341.13 g/mol

IUPAC Name

2-(3-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8BrF3N2/c15-11-3-1-2-9(6-11)12-8-20-7-10(14(16,17)18)4-5-13(20)19-12/h1-8H

InChI Key

TUESEQICTOKENP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN3C=C(C=CC3=N2)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H4BrF3N2
  • Molecular Weight : 265.03 g/mol
  • Structure : The compound features a bromine atom and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core, which contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that compounds with imidazo[1,2-a]pyridine scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against cancer cells .

Antimicrobial Properties :
The compound has also been investigated for its antimicrobial effects. Its structural features allow it to interact with microbial enzymes, disrupting their function and leading to cell death. This application is particularly relevant in developing new antibiotics to combat resistant strains of bacteria .

Materials Science Applications

Fluorescent Probes :
Due to its unique electronic properties, 2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be utilized as a fluorescent probe in biochemical assays. The trifluoromethyl group enhances the photophysical properties of the molecule, making it suitable for applications in live-cell imaging and tracking biological processes .

Polymer Chemistry :
The compound can serve as a building block for synthesizing functionalized polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and advanced materials .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of imidazo[1,2-a]pyridine. Among these, this compound demonstrated potent inhibitory activity against several cancer cell lines. The mechanism was linked to the inhibition of specific kinases crucial for tumor growth .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Summary Table of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryAnticancer agentsInhibits specific kinases
Antimicrobial agentsEffective against resistant bacteria
Materials ScienceFluorescent probesSuitable for live-cell imaging
Functionalized polymersEnhanced thermal stability

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name/ID Substituents (Position) Key Features
This compound 3-Bromophenyl (C2), -CF₃ (C6) Enhanced lipophilicity; potential for halogen bonding
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM) 4-Bromophenyl (C2), Br (C6) Dual bromine substituents; increased molecular weight and steric bulk
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile (ULEGOI) -CH₃ (C2), -CF₃ (C6), -CN (C3) Electron-withdrawing cyano group; reduced steric hindrance
2-(4-Fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine 4-Fluorophenyl (C2), indole (C6) Fluorine’s electronegativity; indole’s π-system for receptor interaction
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine -Cl (C8), -CF₃ (C6) Chlorine’s polarizability; altered substitution pattern affects solubility

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (µg/mL) Fluorescence Intensity
Target Compound 341.13 ~3.2 Low (aqueous) Moderate (inferred)
KOXGEM 367.02 ~3.8 Very low Not reported
ULEGOI 265.06 ~2.5 Moderate High (cyano effect)
2-(4-Fluorophenyl)-6-indolyl analog 317.33 ~3.0 Low Low (fluorine quenching)

Key Observations :

  • Trifluoromethyl (-CF₃) : The presence of -CF₃ in the target compound and ULEGOI enhances metabolic stability and membrane permeability compared to bromine or chlorine substituents .
  • Positional Isomerism : The 3-bromophenyl group in the target compound vs. 4-bromophenyl in KOXGEM may lead to divergent binding modes in biological targets due to steric and electronic differences .
  • Electron-Withdrawing Groups: ULEGOI’s cyano (-CN) group at C3 increases polarity, improving aqueous solubility relative to the target compound .

Biological Activity

2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C₈H₃BrF₃N₂
  • CAS Number : 1146615-86-2
  • Melting Point : 126-128 °C

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial properties by inhibiting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Antimicrobial Activity

Recent research has demonstrated that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Comparative Antimicrobial Activity Table

CompoundMIC (µg/mL)Target Pathogen
Isoniazid0.25Mycobacterium tuberculosis
Triclosan10Various bacteria
This compoundTBDTBD

Case Studies

  • Study on Antitubercular Activity :
    A study focused on the design and synthesis of imidazo[1,2-a]pyridine derivatives for their antitubercular activity. The derivatives were tested against Mycobacterium tuberculosis, showing promising results that warrant further exploration of structure-activity relationships .
  • Evaluation Against Resistant Strains :
    Research has indicated that compounds similar to this compound may overcome resistance mechanisms in bacterial strains, particularly those exhibiting resistance to traditional antibiotics like isoniazid and rifampicin .

Potential Therapeutic Applications

The unique structural features of this compound suggest its potential as a lead compound for developing new antibacterial agents. Its ability to inhibit bacterial growth makes it a candidate for treating infections caused by resistant bacteria.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine?

Methodological Answer:
The synthesis typically involves a Cu-catalyzed three-component coupling (TCC) of 2-aminopyridine, arylaldehydes, and alkynes. For example, 2-aminopyridine reacts with 3-bromobenzaldehyde and a trifluoromethyl-containing alkyne under Cu catalysis to form the imidazo[1,2-a]pyridine core . Alternative routes include multi-step bromination (e.g., using N-bromosuccinimide or Br₂) followed by hydrogenation in glacial acetic acid to introduce functional groups like amidines or trifluoromethyl moieties .

Basic: How do structural modifications at the 2- and 6-positions influence the compound’s physicochemical properties?

Methodological Answer:
Substituents at the 2-position (e.g., 3-bromophenyl) enhance π-π stacking interactions with biological targets, while the 6-trifluoromethyl group increases metabolic stability and lipophilicity. Crystallographic studies on analogous imidazo[1,2-a]pyridines show that electron-withdrawing groups (e.g., trifluoromethyl) reduce planarity, affecting solubility and luminescence properties . Polar solvents or co-crystallization agents can mitigate aggregation-induced quenching in photophysical studies .

Advanced: How can copper-catalyzed cross-coupling reactions optimize functionalization of the imidazo[1,2-a]pyridine core?

Methodological Answer:
Copper-catalyzed selenylation enables direct C–H bond activation at the 3-position using selenium powder. For example, 2-(2-bromophenyl)imidazo[1,2-a]pyridine reacts with Se under Cu catalysis to form selenylated derivatives via a radical pathway . This method avoids pre-functionalized substrates and operates under ligand-free conditions. For brominated analogs (e.g., 6-bromo derivatives), Stille or Negishi couplings are preferred for introducing aryl/heteroaryl groups, though regioselectivity challenges may arise due to competing C–H activation .

Advanced: What strategies resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?

Methodological Answer:
Discrepancies in bioactivity (e.g., COX-2 inhibition vs. lack of antibacterial effects) often stem from substituent positioning or assay conditions. For instance:

  • COX-2 selectivity requires a 4-(methylsulfonyl)phenyl group at the 2-position and a Mannich base at C-3 (IC₅₀ = 0.07 μM) .
  • Antibacterial inactivity in thio-substituted derivatives (e.g., 2-thioalkyl groups) may arise from poor membrane permeability or off-target effects, necessitating logP optimization or prodrug strategies .
    Validate results using orthogonal assays (e.g., SPR, thermal shift) and compare pharmacokinetic parameters (e.g., plasma protein binding) to isolate structure-activity relationships .

Advanced: How can palladium-catalyzed cascade reactions diversify the compound’s applications?

Methodological Answer:
Palladium catalysts enable CO insertion and C–H activation to synthesize fused heterocycles. For example, 2-(2-bromophenyl)imidazo[1,2-a]pyridine reacts with CO to form indenone- or chromenone-fused derivatives. Key parameters:

  • Catalyst system : Pd(OAc)₂ with Cu(OAc)₂ as an oxidant.
  • Solvent : DMF at 100°C under CO atmosphere.
  • Selectivity : Controlled by additives (e.g., Cu(OAc)₂ directs chromenone formation) . These hybrids show enhanced π-conjugation for optoelectronic applications or expanded bioactivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of bromophenyl and trifluoromethyl groups (e.g., deshielded aromatic protons at δ 7.8–8.2 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H⁺] for C₁₄H₉BrF₃N₂: calc. 361.01, observed 361.03).
  • XRD : Resolve polymorphism issues, as seen in cyano-substituted analogs with three distinct luminescent polymorphs .

Advanced: How does the trifluoromethyl group impact drug-likeness and target binding?

Methodological Answer:
The CF₃ group enhances:

  • Metabolic stability : Reduces cytochrome P450-mediated oxidation.
  • Binding affinity : Forms strong van der Waals interactions with hydrophobic pockets (e.g., COX-2’s Tyr-385).
    However, it may hinder solubility; counterbalance with polar auxiliaries (e.g., sulfonamides) or nanoparticle formulation .

Basic: What are the primary challenges in scaling up synthesis?

Methodological Answer:

  • Bromination side reactions : Use controlled stoichiometry (1.1 eq. NBS) and low temperatures (0–5°C) to minimize di-brominated byproducts .
  • Catalyst recovery : Immobilize Cu or Pd catalysts on silica or magnetic nanoparticles to reduce costs .
  • Purification : Employ preparative HPLC with C18 columns for polar impurities .

Advanced: What computational methods predict the compound’s reactivity and photophysical behavior?

Methodological Answer:

  • DFT calculations : Model ESIPT (excited-state intramolecular proton transfer) for luminescent analogs; optimize HOMO-LUMO gaps using B3LYP/6-31G* .
  • MD simulations : Predict binding modes to biological targets (e.g., COX-2) using AutoDock Vina with AMBER force fields .

Advanced: How can structural analogs be leveraged in agrochemical development?

Methodological Answer:
Fluazaindolizine analogs (e.g., 8-chloro-N-sulfonyl derivatives) are potent nematicides. Key modifications:

  • Introduce sulfonyl groups at the 2-position for soil persistence.
  • Replace bromine with chlorine to reduce mammalian toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.